Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate
Description
Tert-Butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a ketone-functionalized alkyl chain (3-oxobutyl) at the 2-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)7-8-11-6-5-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
PAVDXWNGZPPBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-oxobutyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1. Key Properties of Selected Pyrrolidine Derivatives
Key Observations :
- Aromatic substituents (e.g., benzyl derivatives) generally result in lower yields (30–70%) compared to aliphatic or heterocyclic analogs, likely due to steric hindrance during coupling reactions .
- Heterocyclic substituents (e.g., oxadiazole) and aliphatic chains (e.g., 3-oxobutyl) may enhance solubility or reactivity in catalytic applications, as seen in spiro-pyrrolidine-oxindole synthesis .
Reactivity and Functional Group Compatibility
The ketone group in tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate introduces unique reactivity compared to analogs:
- Ketone vs. Aromatic Groups: The 3-oxobutyl chain enables participation in keto-enol tautomerism or nucleophilic additions, unlike inert aromatic substituents in benzyl derivatives .
Biological Activity
Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tert-butyl group, a pyrrolidine ring, and a ketone functional group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 225.30 g/mol. The compound's structure includes a pyrrolidine ring that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 225.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. This compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Research indicates that compounds with similar structures can inhibit neuraminidase, an enzyme critical for viral replication, suggesting that this compound may possess antiviral properties .
Antiviral Activity
Studies have shown that pyrrolidine derivatives can exhibit significant antiviral activity. For instance, related compounds have been tested against influenza virus neuraminidase, demonstrating promising inhibitory effects . The specific interactions between the compound and viral enzymes could provide insights into its potential as an antiviral agent.
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay is commonly used to assess cell viability post-treatment with the compound. Preliminary results indicate that at certain concentrations, the compound reduces cell viability in a dose-dependent manner, which may limit its therapeutic application if cytotoxicity is high .
Case Studies
- Influenza Virus Inhibition : A study investigated the inhibitory effects of various pyrrolidine derivatives on influenza virus neuraminidase. The results indicated that certain modifications to the pyrrolidine structure enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy against viral targets .
- Cytotoxicity Assessment : In another study, researchers evaluated the cytotoxic effects of this compound on human epithelial cells. The findings revealed significant cytotoxicity at higher concentrations, highlighting the need for careful dosage considerations in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
